1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone
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Description
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Biological Activity
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic compound characterized by its complex structure, which includes a thiazole ring, a piperazine moiety, and a methoxyphenoxy group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases.
Structural Features
The structural formula of the compound is represented as follows:
Key features include:
- Thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Piperazine ring : Often associated with psychoactive effects and used in various therapeutic agents.
- Methoxyphenoxy group : This functional group can enhance lipophilicity and bioavailability.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : The thiazole ring can be synthesized through reactions involving thiourea and α-haloketones.
- Piperazine Introduction : The thiazole derivative is reacted with piperazine to form the piperazinyl derivative.
- Methoxyphenoxy Addition : Finally, the piperazinyl derivative is coupled with methoxyphenol derivatives to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies. Key findings include:
Antimicrobial Activity
Studies indicate that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Properties
Research has demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. In vitro studies suggest that this compound may induce apoptosis in cancer cells, possibly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Neuropharmacological Effects
Given the presence of the piperazine ring, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Thiazole Derivatives as Antimicrobials : A study published in Journal of Medicinal Chemistry found that thiazole derivatives showed potent activity against resistant strains of bacteria, highlighting their potential as new antibiotics .
- Piperazine Analogues in Cancer Therapy : Research indicated that piperazine-based compounds could effectively inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer treatment .
- Neuroactive Compounds : A review article summarized various piperazine derivatives' roles in modulating neurotransmitter receptors, emphasizing their therapeutic potential in psychiatric disorders .
Comparative Analysis
A comparative analysis with structurally related compounds provides insights into how variations affect biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(4-(Thiazol-2-yl)piperazin-1-yl)-2-(phenoxy)ethanone | Thiazole and phenoxy groups | Lacks cyclopropyl substitution |
1-(4-(Cyclopropylthiazol-2-yl)methyl)piperazin | Cyclopropyl group enhances stability | Potentially improved binding affinity |
Properties
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-25-17-4-2-3-5-18(17)26-13-20(24)23-10-8-22(9-11-23)12-19-21-16(14-27-19)15-6-7-15/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFUPDXAGIZLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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